molecular formula C16H15N5O2 B5634497 2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No. B5634497
M. Wt: 309.32 g/mol
InChI Key: PRRNMSYOTGGZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The exploration of acetamide derivatives, including compounds with methoxyphenyl and tetrazolylphenyl groups, is driven by their potential pharmacological activities and applications in medicinal chemistry. These compounds are synthesized and evaluated for various biological activities, such as anticancer, anticonvulsant, and as enzyme inhibitors, highlighting their significance in drug development processes.

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical processes, including the formation of amide bonds, substitution reactions, and the introduction of specific functional groups like methoxy and tetrazole. These synthetic routes are designed to introduce the desired structural features that impart the compounds with their biological activities and chemical properties. For example, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involves preparing compounds with phenoxypropanolamine moieties, showing potent agonistic activity against certain receptors (Maruyama et al., 2012).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-23-15-8-2-12(3-9-15)10-16(22)18-13-4-6-14(7-5-13)21-11-17-19-20-21/h2-9,11H,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRNMSYOTGGZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

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